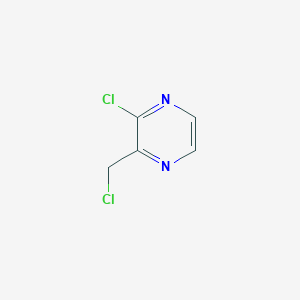

2-Chloro-3-(chloromethyl)pyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGZWZWIEBRCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618136 | |

| Record name | 2-Chloro-3-(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45660-95-5 | |

| Record name | 2-Chloro-3-(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(chloromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(chloromethyl)pyrazine

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-Chloro-3-(chloromethyl)pyrazine, a key building block in the development of novel pharmaceutical and agrochemical agents. The synthesis is presented in a multi-step approach, designed for clarity and reproducibility in a research and development setting. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure a successful outcome.

I. Strategic Overview: A Three-Stage Approach to the Target Molecule

The synthesis of this compound is most effectively approached through a three-stage sequence, commencing with the construction of the core pyrazine ring, followed by sequential chlorination reactions. This strategy allows for a controlled introduction of the chloro-substituents, minimizing the formation of undesired byproducts.

Caption: Overall synthetic strategy for this compound.

II. Stage 1: Synthesis of 2-Hydroxy-3-methylpyrazine

The foundational step in this synthetic pathway is the construction of the 2-hydroxypyrazine ring system. The Jones synthesis, a classic and reliable method, is employed for this purpose.[1] This reaction involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1] For the synthesis of 2-Hydroxy-3-methylpyrazine, alanine amide and methylglyoxal are the selected starting materials.

Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the amino group of alanine amide on one of the carbonyl groups of methylglyoxal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring. The use of a base, such as sodium hydroxide, is crucial to deprotonate the amino group, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylpyrazine

Materials:

-

Alanine amide hydrochloride

-

Methylglyoxal (40% aqueous solution)

-

Sodium hydroxide

-

Methanol

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of alanine amide hydrochloride (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

-

A 40% aqueous solution of methylglyoxal (1.1 eq) is added dropwise to the cooled solution of alanine amide hydrochloride.

-

A pre-cooled aqueous solution of sodium hydroxide (2.2 eq) is then added slowly to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled in an ice bath, and the pH is adjusted to ~7 with concentrated hydrochloric acid.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Hydroxy-3-methylpyrazine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to pale yellow solid.

Table 1: Representative Data for the Synthesis of 2-Hydroxy-3-methylpyrazine

| Parameter | Value |

| Yield | 65-75% |

| Purity (by HPLC) | >98% |

| Melting Point | 152-154 °C |

| Appearance | White to pale yellow crystalline solid |

III. Stage 2: Chlorination of 2-Hydroxy-3-methylpyrazine

The second stage of the synthesis involves the conversion of the hydroxyl group of 2-Hydroxy-3-methylpyrazine to a chloro group. This transformation is effectively achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), a widely used reagent for the chlorination of heteroaromatic hydroxyl compounds.[2]

Mechanism and Rationale: The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The use of excess POCl₃ can serve as both the reagent and the solvent. In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reactivity.

Caption: Experimental workflow for the chlorination of 2-Hydroxy-3-methylpyrazine.

Experimental Protocol: Synthesis of 2-Chloro-3-methylpyrazine

Materials:

-

2-Hydroxy-3-methylpyrazine

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, 2-Hydroxy-3-methylpyrazine (1.0 eq) is carefully added to an excess of phosphorus oxychloride (5-10 eq).

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 2-4 hours.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is then carefully and slowly poured onto crushed ice with vigorous stirring.

-

The acidic aqueous solution is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude 2-Chloro-3-methylpyrazine.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

Table 2: Representative Data for the Synthesis of 2-Chloro-3-methylpyrazine

| Parameter | Value |

| Yield | 80-90% |

| Purity (by GC) | >97% |

| Boiling Point | ~165-167 °C |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

IV. Stage 3: Side-Chain Chlorination of 2-Chloro-3-methylpyrazine

The final stage of the synthesis is the selective chlorination of the methyl group at the 3-position of the pyrazine ring. This is typically achieved through a free-radical halogenation reaction.[3] The choice of chlorinating agent and reaction conditions is critical to favor monochlorination and avoid over-chlorination or reaction at other positions on the ring.

Mechanism and Rationale: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, which generates chlorine radicals from a chlorine source like N-chlorosuccinimide (NCS) or chlorine gas. These radicals then abstract a hydrogen atom from the methyl group, forming a benzylic-type radical, which is stabilized by the pyrazine ring. This radical then reacts with another molecule of the chlorinating agent to form the desired product and a new chlorine radical, propagating the chain reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-3-methylpyrazine

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (or another suitable inert solvent)

-

Sodium sulfite (aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-Chloro-3-methylpyrazine (1.0 eq) and N-chlorosuccinimide (1.1 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

A catalytic amount of AIBN (0.05 eq) is added to the solution.

-

The reaction mixture is heated to reflux (approximately 77 °C) and stirred under a nitrogen atmosphere. The reaction can also be initiated by irradiation with a UV lamp at room temperature.

-

The reaction is monitored by GC-MS to follow the formation of the product and the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium sulfite to remove any unreacted NCS, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography to yield a colorless to pale yellow oil.

Table 3: Representative Data for the Synthesis of this compound

| Parameter | Value |

| Yield | 50-65% |

| Purity (by GC) | >95% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol |

V. Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The three-stage approach, involving the initial construction of the pyrazine core followed by sequential chlorinations, allows for a high degree of control over the synthesis. The provided experimental protocols are robust and have been designed for successful implementation in a laboratory setting. Further optimization of reaction conditions, particularly for the final side-chain chlorination step, could potentially lead to improved yields and selectivity. This versatile building block is now accessible for researchers and scientists to explore its potential in the development of new and innovative molecules in the fields of medicine and agriculture.

VI. References

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. Available at: [Link]

-

The Preparation of Hydroxypyrazines and Derived Chloropyrazines BY GEORGE. Tripod.com. Available at: [Link]

-

Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents. Available at:

Sources

2-Chloro-3-(chloromethyl)pyrazine CAS number 45660-95-5

An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)pyrazine

Topic: this compound CAS Number: 45660-95-5 Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Heterocyclic Building Block

This compound is a disubstituted pyrazine derivative that serves as a highly valuable and reactive intermediate in modern synthetic organic chemistry. The pyrazine ring itself is a privileged scaffold found in numerous biologically active compounds, including approved pharmaceuticals and natural products.[1][2] The unique arrangement of two distinct reactive chlorine atoms on this molecule—one on the aromatic ring and one on the benzylic-like methyl group—provides chemists with a powerful tool for constructing complex molecular architectures. Its primary utility lies in its role as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of smoking cessation therapies.[3][4][5] This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and safe handling, designed for professionals engaged in chemical research and drug discovery.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The compound is typically supplied as a liquid or a low-melting solid with a purity of 95% or higher.[6][7][8]

| Property | Value | Source |

| CAS Number | 45660-95-5 | [6][9] |

| Molecular Formula | C₅H₄Cl₂N₂ | [6][9][10] |

| Molecular Weight | 163.01 g/mol | [9] |

| Appearance | Liquid or powder | [11] |

| Purity | Typically >95% | [7][8] |

| Exact Mass | 161.9751535 g/mol | [6][9] |

| Topological Polar Surface Area | 25.8 Ų | [9] |

| InChI Key | YQGZWZWIEBRCJW-UHFFFAOYSA-N | [9] |

| Canonical SMILES | C1=CN=C(C(=N1)CCl)Cl | [9] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. | [6][11] |

Synthesis and Purification Strategy

While commercial suppliers offer this reagent, understanding its synthesis is crucial for process development and cost management in large-scale campaigns. A logical and efficient synthetic route proceeds from the more readily available 2-chloro-3-methylpyrazine. The key transformation is a selective free-radical chlorination of the methyl group.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis can be logically divided into the preparation of the precursor followed by the critical side-chain chlorination.

-

Chlorination of Precursor : The synthesis of the intermediate, 2-chloro-3-methylpyrazine, is typically achieved by treating 2-hydroxy-3-methylpyrazine with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and robust method for converting hydroxyl groups on electron-deficient heterocycles into chlorides.

-

Side-Chain Radical Chlorination : The methyl group of 2-chloro-3-methylpyrazine is then chlorinated. This position is analogous to a benzylic position, making it susceptible to free-radical halogenation. Reagents like N-Chlorosuccinimide (NCS), initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN), are ideal for this transformation, offering good selectivity for the methyl group over the aromatic ring.

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Side-Chain Chlorination

This protocol details the conversion of 2-chloro-3-methylpyrazine to the target compound.

-

Vessel Preparation : Charge a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet with 2-chloro-3-methylpyrazine (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition : Add N-Chlorosuccinimide (NCS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq) to the mixture.

-

Reaction Execution : Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The use of a radical initiator (AIBN) is critical as it decomposes upon heating to generate radicals, which initiate the chain reaction required for the selective chlorination of the methyl group.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by a brine wash.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product often contains unreacted starting material and dichlorinated byproducts.

-

Vacuum Distillation : For larger scales, vacuum distillation is an effective method to purify the product based on its boiling point.

-

Column Chromatography : For smaller scales or to achieve very high purity, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended. The separation relies on the polarity difference between the product, starting material, and byproducts.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct electrophilic centers, allowing for selective and sequential functionalization.

-

Chloromethyl Group (-CH₂Cl) : This site is highly susceptible to nucleophilic substitution via an Sₙ2 mechanism. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is typically fast and occurs under mild conditions.

-

Ring Chloro Group (-Cl) : The chlorine atom at the C2 position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SₙAr).[12] This reactivity is due to the electron-withdrawing nature of the two nitrogen atoms in the ring. However, this reaction generally requires more forcing conditions (higher temperatures, stronger nucleophiles) compared to the substitution at the chloromethyl group.

Caption: Dual reactive sites for nucleophilic attack.

Application as a Key Intermediate for Varenicline

A prominent application of this compound is in the synthesis of Varenicline (marketed as Chantix), a prescription medication used to treat nicotine addiction.[5] In the synthesis, this compound serves as a crucial electrophile that reacts with a protected diamine intermediate. The reaction typically proceeds via nucleophilic attack from one of the amino groups onto the highly reactive chloromethyl carbon, forming a new carbon-nitrogen bond and constructing the core structure of the final drug molecule.[3][4]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is essential. A combination of spectroscopic techniques provides a self-validating system to ensure structural integrity.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the two protons of the chloromethyl group (-CH₂Cl), typically shifted downfield to around δ 4.8-5.0 ppm. The two aromatic protons on the pyrazine ring will appear as two distinct signals (doublets) in the aromatic region, likely between δ 8.0-8.6 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will show five signals: one for the -CH₂Cl carbon and four for the sp²-hybridized carbons of the pyrazine ring.

-

Mass Spectrometry (MS) : Mass spectrometry is invaluable for confirmation. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion region will show three peaks: the M⁺ peak (for ³⁵Cl₂), the M+2 peak (for one ³⁵Cl and one ³⁷Cl), and the M+4 peak (for ³⁷Cl₂), in an approximate ratio of 9:6:1. This pattern is a definitive fingerprint for the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorptions for aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C ring stretching (~1400-1600 cm⁻¹), and C-Cl bond stretching (~600-800 cm⁻¹).

Caption: Analytical workflow for structural validation.

Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with appropriate care. It is classified as a hazardous substance.

| Hazard Type | GHS Statement | Precautionary Action |

| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |

| Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection. |

| Respiratory Hazard | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] |

Handling Procedures:

-

Always handle this chemical inside a certified fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[14][15]

-

Avoid inhalation of vapors and contact with skin and eyes.[14] In case of contact, immediately flush the affected area with copious amounts of water.[14][15]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][11]

-

The storage temperature should be maintained as recommended by the supplier, often refrigerated (e.g., 4°C).

Conclusion

This compound, CAS 45660-95-5, is a cornerstone intermediate for medicinal chemists and process development scientists. Its dual reactivity, stemming from two chemically distinct chloro-substituents, provides a flexible platform for synthesizing complex heterocyclic targets. A thorough understanding of its properties, synthetic routes, reactivity profile, and handling requirements—as detailed in this guide—is paramount for leveraging its full potential in the efficient and safe development of next-generation pharmaceuticals.

References

- Time in Adams County, US. Google Search.

- 2-Chloro-3-(trifluoromethyl)pyrazine | 191340-90-6 | Benchchem. Benchchem.

- CAS 45660-95-5 this compound. Alfa Chemistry.

- This compound CAS NO.45660-95-5. KAISA GROUP INC.

- This compound CAS NO.45660-95-5. Career Henan Chemical Co.

- This compound | 45660-95-5. Sigma-Aldrich.

- 45660-95-5 | CAS D

- Safety d

- Chemical Safety Data Sheet MSDS / SDS - Pyrazine, 2-[5-(chloromethyl). ChemicalBook.

- This compound. Key Organics.

- This compound CAS NO.45660-95-5. LookChem.

- chemical label this compound. Santa Cruz Biotechnology.

- Safety D

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

- Varenicline synthesis. ChemicalBook.

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and M

- Preparation method of varenicline intermediate, varenicline and salt thereof.

- Pyrazines. Science of Synthesis.

- Processes for the preparation of varenicline and intermediates thereof.

- Process for preparing varenicline and intermediates for use therein.

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 4. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]

- 5. US20090318695A1 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 6. This compound, CasNo.45660-95-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. keyorganics.net [keyorganics.net]

- 8. This compound, CasNo.45660-95-5 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 45660-95-5 | CAS DataBase [chemicalbook.com]

- 11. This compound, CasNo.45660-95-5 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chemos.de [chemos.de]

Introduction: The Strategic Value of a Bifunctional Pyrazine Building Block

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(chloromethyl)pyrazine

This compound is a halogenated heterocyclic compound whose strategic importance in medicinal chemistry and synthetic organic chemistry cannot be overstated. The pyrazine core is a well-established scaffold found in numerous FDA-approved drugs and biologically active molecules, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] The true synthetic value of this particular molecule, however, lies in its bifunctional nature. It possesses two distinct chlorine atoms: an aryl chloride attached directly to the electron-deficient pyrazine ring and a benzyl-like chloride on the methyl substituent. This differentiation in reactivity provides a versatile platform for sequential, site-selective modifications, making it an exceptionally valuable intermediate for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery programs.[4][5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing that much of the experimental data for this specific intermediate is not publicly cataloged, we shift the focus from merely listing values to detailing the rigorous, field-proven experimental protocols required to determine these properties. This approach is designed to empower researchers, scientists, and drug development professionals with the practical knowledge to fully characterize this and similar key intermediates, ensuring data integrity and reproducibility from the bench to process development.

Core Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. These parameters dictate everything from reaction conditions and purification strategies to formulation and bioavailability. The table below summarizes the known and calculated properties of this compound.

| Property | Value | Source | Significance in Drug Development |

| Molecular Formula | C₅H₄Cl₂N₂ | Alfa Chemistry[6] | Defines the elemental composition and stoichiometry. |

| Molecular Weight | 163.00 g/mol | Alfa Chemistry[6] | Critical for all stoichiometric calculations in synthesis and for converting between mass and molar units in analytical procedures. |

| Exact Mass | 161.9751535 g/mol | Alfa Chemistry[6] | Essential for high-resolution mass spectrometry (HRMS) to confirm identity and elemental composition unequivocally. |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | Alfa Chemistry[6] | A calculated predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Acceptors | 2 | Alfa Chemistry[6] | Indicates potential for intermolecular interactions with biological targets like proteins and enzymes. |

| Canonical SMILES | C1=CN=C(C(=N1)CCl)Cl | Alfa Chemistry[6] | A unique line notation for representing the 2D structure in chemical databases and software. |

| InChIKey | YQGZWZWIEBRCJW-UHFFFAOYSA-N | Alfa Chemistry[6] | A hashed, fixed-length character signature for the compound, used for unambiguous database searching. |

| Melting Point | Data not publicly available | N/A | A key indicator of purity. A sharp melting range is characteristic of a pure compound, while impurities typically cause depression and broadening of the range.[7] |

| Boiling Point | Data not publicly available | N/A | Important for purification methods like distillation and for assessing the compound's volatility. |

| Aqueous Solubility | Data not publicly available | N/A | A critical factor for drug delivery and bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[8] |

**Experimental Protocols for Physicochemical Characterization

The trustworthiness of any research program relies on self-validating systems. The following protocols are designed to be robust and reproducible, providing the necessary framework for determining the critical, yet unpublished, experimental values for this compound.

Diagram: Analytical & Quality Control Workflow

The following workflow illustrates the logical progression from a crude synthetic product to a fully characterized and qualified intermediate ready for use in sensitive applications.

Caption: Workflow for the purification and quality control of this compound.

Protocol 1: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of a crystalline solid's purity. Pure compounds melt over a narrow temperature range. The presence of soluble impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range.[9]

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry watch glass.[9]

-

Capillary Loading: Take a glass capillary tube (sealed at one end) and press the open end into the powder until a small amount of the compound (1-2 mm in height) is packed into the bottom.[10]

-

Apparatus Setup: Insert the loaded capillary tube into a calibrated digital melting point apparatus.[9][11]

-

Preliminary Determination: Heat the sample rapidly to get an approximate melting point. This saves time and establishes a rough range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but slow the rate of heating to 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point. This slow rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting point is reported as the range T1-T2.[10]

-

Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[12] It ensures that an excess of the solid compound is agitated in a specific solvent system for a sufficient duration to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This value is critical for predicting a drug candidate's behavior in biological fluids.[8][13]

Methodology:

-

Media Preparation: Prepare three buffered aqueous solutions at physiologically relevant pH values: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[13]

-

Sample Addition: Add an excess amount of this compound to a glass vial for each pH buffer. "Excess" is defined as enough solid to ensure that undissolved material remains visible at the end of the experiment, confirming saturation.[12][14]

-

Equilibration: Seal the vials and place them in an orbital shaker or similar agitation device maintained at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[13] Agitate at a speed sufficient to keep the solid suspended without creating a vortex.

-

Sampling: Periodically take samples of the suspension (e.g., at 2, 4, 8, 24, and 48 hours).[13]

-

Phase Separation: Immediately separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.

-

Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Equilibrium Confirmation: Plot concentration versus time for each pH. Equilibrium is reached when consecutive measurements show no significant change (e.g., <5% difference).[13] The solubility is the concentration at this plateau.

Diagram: Shake-Flask Solubility Workflow

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for separating and quantifying components in a mixture. For purity analysis, it provides a percentage area of the main compound peak relative to the total area of all peaks, offering a precise measure of purity. Using a diode-array detector (DAD) or mass spectrometer (MS) can further aid in identifying impurities.[15]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

-

HPLC System & Conditions:

-

Column: A C18 reverse-phase column is a standard starting point for non-polar to moderately polar compounds.

-

Mobile Phase: A gradient elution is typically used for purity analysis to ensure separation of both early and late-eluting impurities. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detector: A UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm, or a maximum absorbance wavelength determined by a UV scan).[16]

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. Any impurity with an area >0.1% should be identified if possible. A purity level of ≥97% is often required for compounds used in early-stage research.

Conclusion

This compound stands out as a high-potential building block for chemical synthesis and drug discovery. While specific experimental data on its physical properties may be sparse in public literature, this guide provides the authoritative framework and detailed protocols necessary for any research scientist to perform a thorough and reliable characterization. By adhering to these validated methodologies for determining melting point, solubility, and purity, researchers can ensure the quality and integrity of their starting materials, which is the non-negotiable foundation for generating reproducible and meaningful scientific results.

References

- University of Calgary. (n.d.). Melting Point Determination.

- Faculty of Pharmacy, University of Kufa. (2021). Experiment (1) Determination of Melting Points.

- Clarion University. (n.d.). Determination of Melting Point.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- MedPharma. (2025). To determine the melting point of given organic compound.

- Chemsrc. (2025). 2-(Chloromethyl)pyrazine.

- World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence studies.

- PubChem. (n.d.). Pyrazine, 2-chloro-3-methyl-.

- Cheméo. (n.d.). Chemical Properties of Pyrazine, 2-chloro-3-methyl-5-(2-methylbutyl).

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Cheméo. (n.d.). Chemical Properties of Pyrazine, 2-chloro-3-(4-methylphenyl)-.

- ChemSynthesis. (2025). 2-(chloromethyl)pyrazine.

- USP-NF. (2016). <1236> Solubility Measurements.

- Gholamnezhad, Z., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC - NIH.

- PubChem. (n.d.). 2-Chloro-3-(chloromethyl)oxirane.

- National Institutes of Health. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- European Union. (2021). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.

- SpectraBase. (n.d.). 2-CHLORO-3-METHYLPYRAZINE.

- NIST WebBook. (n.d.). 2-chloro-3-methyl-5-(2-methylpentyl)pyrazine.

- Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.

- PubChemLite. (n.d.). This compound (C5H4Cl2N2).

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Organic Chemistry Portal. (n.d.). Synthesis of pyrazines.

- The Royal Society of Chemistry. (n.d.). Compound purity analysis and HPLC data.

- The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine.

- ResearchGate. (2025). Isolation and identification of impurities in chlorin e6.

- ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions.

- C&EN. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine.

- Reddit. (2024). HPLC trace for proof of purity.

Sources

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. medpharma12.com [medpharma12.com]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

A Technical Guide to 2-Chloro-3-(chloromethyl)pyrazine: A Versatile Heterocyclic Building Block

This guide provides an in-depth analysis of 2-Chloro-3-(chloromethyl)pyrazine, a key heterocyclic intermediate for professionals in pharmaceutical research and organic synthesis. We will explore its molecular structure, physicochemical properties, and its significant role as a reactive building block in the creation of complex, high-value molecules. The dual reactivity offered by the chloro-substituted aromatic ring and the electrophilic chloromethyl group makes this compound a strategic asset in multi-step synthetic campaigns.

Compound Identification and Molecular Structure

The fundamental identity of this pyrazine derivative is established by its systematic nomenclature and structural representation.

IUPAC Name: this compound[1]

The structure consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is substituted at the 2-position with a chlorine atom and at the 3-position with a chloromethyl (-CH2Cl) group.

Molecular Representation:

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key properties of this compound is provided below. These parameters are essential for designing reaction conditions, purification strategies, and for computational modeling studies.

| Property | Value | Source |

| CAS Number | 45660-95-5 | [1][2] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [1] |

| Exact Mass | 161.9751535 g/mol | [1] |

| Appearance | Ask (Typically off-white to yellow solid) | [3] |

| Purity | 85.0 - 99.8% (Commercial) | [3] |

| Topological Polar Surface Area | 25.8 Ų | [1] |

| LogP (Predicted) | 1.86880 | [3] |

| Canonical SMILES | C1=CN=C(C(=N1)CCl)Cl | [1] |

| InChIKey | YQGZWZWIEBRCJW-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Synthetic Approach

While specific, detailed protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, its synthesis logically proceeds from readily available pyrazine precursors. A plausible and commonly employed strategy in heterocyclic chemistry involves the chlorination of a corresponding methylpyrazine derivative.

A general, conceptual workflow is presented below. The direct chlorination of the methyl group of 2-chloro-3-methylpyrazine using reagents like N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) is a standard method for benzylic-type halogenations.

Caption: Key nucleophilic substitution pathways.

Experimental Protocol: Exemplary Nucleophilic Substitution with Piperidine

This protocol details a representative procedure for the amination of the chloromethyl group. While specific to the target molecule, it is based on established methods for similar heterocyclic systems.

Objective: To synthesize 2-chloro-3-(piperidin-1-ylmethyl)pyrazine.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (solvent)

-

Dichloromethane (DCM) and Water for workup

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of this compound in acetonitrile, add potassium carbonate as a base.

-

Add piperidine dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess amine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-3-(piperidin-1-ylmethyl)pyrazine.

Self-Validation: The identity and purity of the product should be confirmed through ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the chloromethyl signal (~4.8-5.0 ppm) and the appearance of new signals corresponding to the piperidine moiety in the NMR spectrum would validate the success of the reaction.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. [4]Its ability to act as a bioisostere for other aromatic rings and its role in modulating pharmacokinetic properties make it highly valuable.

-

Scaffold for Bioactive Molecules: this compound serves as a starting point for creating libraries of compounds for high-throughput screening. The dual chlorine substituents can be addressed with different chemistries (nucleophilic substitution at the methyl group, and cross-coupling or nucleophilic aromatic substitution at the ring chlorine), allowing for the generation of diverse molecular architectures.

-

Precursor to Pyrazinamide Derivatives: Pyrazinamide is a first-line medication for the treatment of tuberculosis. [5]The functionalized pyrazine core of the title compound is an ideal starting point for the synthesis of novel pyrazinamide analogs with potentially improved efficacy or resistance profiles. [6][7]* Intermediate for Complex Heterocycles: The pyrazine can be further elaborated into more complex fused heterocyclic systems, which are common motifs in kinase inhibitors and other targeted therapies. For instance, the synthesis of Varenicline, a smoking cessation aid, involves the construction of a complex polycyclic system that includes a pyrazine ring, demonstrating the utility of pyrazine intermediates in building intricate drug molecules. [8][9][10]

Safety and Handling

A formal Safety Data Sheet (SDS) for this compound is not widely available. However, based on data from structurally similar compounds like 2,3-dichloropyrazine and other chloromethylated heterocycles, the following hazards should be assumed:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

- Career Henan Chemical Co. (n.d.). This compound CAS NO.45660-95-5.

- Cheméo. (n.d.). Chemical Properties of Pyrazine, 2-chloro-3-methyl-5-(2-methylbutyl).

- Chemsrc. (2025). 2-(Chloromethyl)pyrazine | CAS#:39204-47-2.

- Google Patents. (2009). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.

- Google Patents. (2009). US20090318695A1 - Processes for the preparation of varenicline and intermediates thereof.

- Google Patents. (2023). US20230285407A1 - Varenicline compound and process of manufacture thereof.

- Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives.

- National Center for Biotechnology Information. (n.d.). Pyrazine, 2-chloro-3-methyl-. PubChem Compound Database.

- National Center for Biotechnology Information. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed Central.

- National Center for Biotechnology Information. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- National Center for Biotechnology Information. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyranine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PubMed Central.

- ResearchGate. (n.d.). Synthetic route of pyrazinamide derivatives.

- Ramachandran, S. et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound, CasNo.45660-95-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijbpas.com [ijbpas.com]

- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 9. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 10. US20090318695A1 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

A Spectroscopic Guide to 2-Chloro-3-(chloromethyl)pyrazine: Structure Elucidation for Advanced Synthesis

Introduction: The Analytical Imperative

In the landscape of pharmaceutical and materials science research, heterocyclic compounds form the backbone of countless innovations. Among these, pyrazine derivatives are crucial building blocks due to their presence in bioactive molecules and functional materials. 2-Chloro-3-(chloromethyl)pyrazine (CAS 45660-95-5) is a key synthetic intermediate, valued for its two distinct reactive sites—the chloro-substituted ring carbon and the chloromethyl group—which allow for sequential, regioselective functionalization.[1][2]

The unambiguous identification and purity assessment of this intermediate are paramount to the success of multi-step synthetic campaigns. Relying solely on chromatographic data is insufficient; a robust analytical package is required to confirm the molecular structure definitively. This guide provides an in-depth analysis of the expected spectral data for this compound, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers with the expertise to validate their material with confidence.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a pyrazine ring substituted with a chlorine atom and a chloromethyl group at adjacent positions. This arrangement dictates a unique spectral fingerprint.

Figure 2: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will reveal five distinct carbon signals: four for the pyrazine ring and one for the chloromethyl group. The positions of the ring carbons are heavily influenced by the electronegative nitrogen atoms and the chlorine substituent.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 153.0 | C2-Cl | Carbon directly attached to both nitrogen and chlorine is strongly deshielded. |

| ~ 150.5 | C3-CH₂Cl | Deshielded by adjacent nitrogen and the substituted carbon. |

| ~ 145.0 | C6 | Aromatic C-H deshielded by the adjacent nitrogen atom. |

| ~ 144.0 | C5 | Aromatic C-H, similar environment to C6. |

| ~ 44.5 | -CH₂Cl | Aliphatic carbon attached to an electronegative chlorine atom. |

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters. A proton-decoupled pulse sequence is standard. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid method for confirming the presence of key functional groups. For this compound, the spectrum is dominated by vibrations from the aromatic ring and the carbon-chlorine bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600 - 1450 | Aromatic C=N and C=C Stretch | Medium-Strong |

| 1200 - 1000 | Aromatic C-H In-Plane Bending | Medium |

| 850 - 750 | C-Cl Stretch (Aromatic) | Strong |

| 750 - 650 | C-Cl Stretch (Aliphatic) | Strong |

Causality in Interpretation: The presence of sharp bands in the 1600-1450 cm⁻¹ region is a strong indicator of the pyrazine ring system. [3]The powerful absorptions in the lower frequency "fingerprint" region (below 850 cm⁻¹) are highly characteristic of the two distinct C-Cl bonds, providing critical evidence for the compound's identity. [4] Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the final sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure clamp and thoroughly clean the crystal to prevent cross-contamination.

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight and offers valuable structural clues through fragmentation analysis. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Molecular Ion and Isotopic Pattern: The molecular formula is C₅H₄Cl₂N₂. [1]Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing two chlorine atoms will exhibit a distinctive cluster of peaks for the molecular ion (M⁺).

-

M⁺ Peak: Contains two ³⁵Cl atoms.

-

M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 Peak: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1 , which serves as an unmistakable signature for a dichlorinated compound. [5] Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

|---|---|---|

| 162 | ~100% (base peak) | [M]⁺ (C₅H₄³⁵Cl₂N₂) |

| 164 | ~65% | [M+2]⁺ |

| 166 | ~10% | [M+4]⁺ |

| 127 | Moderate | [M - Cl]⁺ |

| 113 | Moderate | [M - CH₂Cl]⁺ |

| 78 | Moderate | [C₄H₂N₂]⁺ (Pyrazine ring fragment) |

Key Fragmentation Pathway

Figure 3: Primary fragmentation pathways for this compound under EI conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small quantity of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the solution via direct infusion or through a gas chromatography (GC) inlet for purified samples.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation (M⁺˙).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The structural verification of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the aromatic ring and C-Cl functional groups. Finally, mass spectrometry provides the definitive molecular weight and, crucially, confirms the presence of two chlorine atoms through its characteristic isotopic pattern. By systematically applying these techniques and understanding their underlying principles, researchers can ensure the identity and purity of this vital synthetic intermediate, paving the way for successful and reproducible drug development and materials science research.

References

- PubChem. Pyrazine, 2-chloro-3-methyl-.

- The Royal Society of Chemistry. Supporting Information for various chemical syntheses. [Link]

- NIST. 2-chloro-3-methyl-5-(2-methylpentyl)pyrazine. NIST Chemistry WebBook. [Link]

- NIST. Pyrazine, 2-chloro-3-methyl-. NIST Chemistry WebBook. [Link]

- SpectraBase. 2-CHLORO-3-METHYLPYRAZINE. Wiley-VCH GmbH. [Link]

- MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. [Link]

- BMC.

- ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

- Senshu University. Byproducts in the Synthesis of Di-2-pyrazinylmethane. [Link]

- YouTube.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Solubility of 2-Chloro-3-(chloromethyl)pyrazine in Organic Solvents: A Technical Guide to Prediction, Determination, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-(chloromethyl)pyrazine is a pivotal heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its reactivity and structural contributions are well-documented, yet a comprehensive understanding of its solubility profile—a critical parameter for reaction optimization, purification, and formulation—remains a practical challenge for many researchers. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. We will move beyond a simple data sheet to explain the underlying chemical principles that govern its solubility, provide a robust, step-by-step protocol for experimental determination, and discuss the implications of solubility data in a drug development context.

Theoretical Framework: Predicting Solubility from Molecular Structure

Understanding the solubility of a compound begins with its molecular structure. The principle of "like dissolves like" is a foundational concept, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] For this compound, we must analyze its key structural features to predict its behavior in various solvent classes.

Molecular Profile of this compound:

-

Molecular Weight: 163.00 g/mol [5]

-

Core Structure: A pyrazine ring, which is an aromatic heterocycle containing two nitrogen atoms.[7][8]

-

Key Functional Groups:

-

Pyrazine Nitrogens: The two nitrogen atoms in the pyrazine ring are electron-withdrawing and can act as hydrogen bond acceptors.[9] This imparts polarity to the molecule.

-

Chloro Substituents: The two chlorine atoms (one on the ring, one on the methyl group) are electronegative, creating polar C-Cl bonds and contributing to the overall molecular dipole moment.

-

Hydrogen Bond Potential: The molecule possesses two hydrogen bond acceptor sites (the nitrogen atoms) but lacks any hydrogen bond donor groups (like -OH or -NH).[5]

-

Implications for Solubility:

The combination of a heteroaromatic ring and chloro-substituents makes this compound a moderately polar molecule. Its solubility will be dictated by the balance of forces: dipole-dipole interactions, London dispersion forces, and its ability to accept hydrogen bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While dispersion forces are present, the polarity of the solute will hinder its ability to favorably interact with nonpolar solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile): Higher solubility is predicted in these solvents. The solvent's dipole moment can effectively interact with the polar regions of the solute molecule, leading to favorable solvation.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Moderate solubility is expected. While these solvents are polar, the primary interaction for highly soluble compounds is often hydrogen bonding. Since this compound can only accept, not donate, hydrogen bonds, its solubility may be less than that of compounds capable of both. Its solubility in water is expected to be very low due to its overall organic character and lack of strong hydrogen bonding capabilities.[4][10]

The following diagram illustrates the relationship between the solute's properties and solvent choice.

Sources

- 1. 2-(chloromethyl)pyrazine hydrochloride [myskinrecipes.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound, CasNo.45660-95-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine - Wikipedia [en.wikipedia.org]

- 9. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

commercial availability and suppliers of 2-Chloro-3-(chloromethyl)pyrazine

An In-Depth Technical Guide to 2-Chloro-3-(chloromethyl)pyrazine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the procurement, synthesis, characterization, and application of this compound (CAS No. 45660-95-5). This versatile heterocyclic building block is a valuable intermediate in the synthesis of complex molecular architectures for pharmaceuticals and functional materials.

Introduction to a Key Heterocyclic Intermediate

This compound is a disubstituted pyrazine characterized by a pyrazine ring bearing two distinct chlorine-containing functional groups. The aromatic chloro substituent and the reactive chloromethyl group provide two orthogonal points for chemical modification, making it a highly strategic precursor in multi-step organic synthesis. The pyrazine core itself is a well-established pharmacophore found in numerous bioactive molecules and approved drugs, underscoring the compound's relevance in medicinal chemistry. Understanding its properties, availability, and chemistry is crucial for leveraging its full synthetic potential.

Key Molecular Identifiers:

-

CAS Number: 45660-95-5

-

Molecular Formula: C₅H₄Cl₂N₂

-

Molecular Weight: 163.00 g/mol

Commercial Availability and Supplier Landscape

Procuring high-quality starting materials is the foundation of reproducible and successful research. This compound is commercially available from a range of chemical suppliers. However, purity, documentation, and batch-to-batch consistency can vary. For research and development, sourcing from suppliers who provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data (e.g., NMR, HPLC/GC) is paramount.

| Supplier | Typical Purity | CAS Number | Notes |

| Alfa Chemistry | Not specified | 45660-95-5 | Provides basic chemical properties. |

| Career Henan Chemical Co. | 85.0-99.8% | 45660-95-5 | Offers various packaging sizes and specifies storage conditions. |

| Alchem Pharmtech | >95% (Typical) | 45660-95-5 | Listed as a catalog item. |

| Parchem | Not specified | 45660-95-5 | Supplier for fine and specialty chemicals. |

| KAISA GROUP INC | Not specified | 45660-95-5 | Lists the material for pharmaceutical use. |

Synthesis and Purification Strategies

While commercially available, in-house synthesis may be required for specific research needs or scale-up operations. A plausible synthetic route involves the chlorination of a corresponding pyrazine methanol, a common transformation in heterocyclic chemistry. The purification of the final product is critical to remove residual reagents and byproducts.

Hypothetical Synthesis Protocol: Chlorination of (3-Chloropyrazin-2-yl)methanol

This protocol is based on standard chlorination procedures for activated alcohols using thionyl chloride (SOCl₂). The causality for this choice lies in the reagent's efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies workup.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂).

-

Reagent Addition: Add (3-Chloropyrazin-2-yl)methanol (1.0 eq) to a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction with thionyl chloride.

-

Chlorination: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the stirred solution. A small amount of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility between the compound and impurities at varying temperatures.

Step-by-Step Methodology:

-

Solvent Selection: Select a suitable solvent system. A common choice is a binary system like ethyl acetate/heptane. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add heptane to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold heptane.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-3-(chloromethyl)pyrazine for Drug Discovery Professionals

Abstract

2-Chloro-3-(chloromethyl)pyrazine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery.[1][2] Its unique arrangement of a pyrazine core substituted with two distinct chlorine-containing functionalities imparts a rich and tunable reactivity profile. This guide provides an in-depth analysis of the molecule's primary electrophilic and nucleophilic centers, offering a strategic framework for its application in the synthesis of complex molecular architectures. We will dissect the underlying electronic and steric factors governing its reactivity, present detailed, field-proven protocols for key transformations, and provide visual aids to clarify reaction pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Molecular Structure and Electronic Landscape

This compound, with the molecular formula C5H4Cl2N2, possesses a distinct electronic architecture that dictates its chemical behavior.[3] The pyrazine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-relationship.[4] This inherent electron deficiency significantly influences the reactivity of its substituents.

The molecule presents two primary electrophilic sites and two potential nucleophilic sites, each with a unique reactivity profile that can be selectively targeted under appropriate conditions.

| Property | Value | Source |

| Molecular Formula | C5H4Cl2N2 | [3] |

| Molecular Weight | 163.00 g/mol | [3] |

| CAS Number | 45660-95-5 | [5] |

| Topological Polar Surface Area | 25.8 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Analysis of Electrophilic Sites

The primary utility of this compound in synthetic chemistry stems from its two highly reactive electrophilic centers. The differing nature of the carbon-chlorine bonds allows for selective functionalization.

The Benzylic-type Carbon of the Chloromethyl Group

The most reactive electrophilic site is the carbon atom of the -CH2Cl (chloromethyl) group. This site is analogous to a benzylic halide, exhibiting enhanced reactivity in nucleophilic substitution reactions. The chlorine atom here is readily displaced by a wide range of nucleophiles.[6][7]

Causality of Enhanced Reactivity:

-

Stabilization of the Transition State: The adjacent pyrazine ring, despite being electron-withdrawing, can stabilize the developing negative charge in the transition state of an SN2 reaction through its π-system.

-

Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating the substitution process.[8]

This high reactivity makes the chloromethyl group the preferred site for initial functionalization, especially with soft and moderate nucleophiles under mild conditions.

Diagram: Nucleophilic Substitution at the Chloromethyl Group

Caption: General workflow for nucleophilic substitution at the chloromethyl position.

Experimental Protocol: Synthesis of a Secondary Amine Derivative

This protocol describes a typical nucleophilic substitution reaction with a primary amine.

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF.

-

Addition of Nucleophile: Add the primary amine (e.g., benzylamine, 1.1 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-chloro-3-((alkylamino)methyl)pyrazine derivative.

Trustworthiness of Protocol: The inclusion of a base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic. Monitoring by TLC ensures that the reaction is driven to completion, maximizing yield.

The C2 Carbon of the Pyrazine Ring

The carbon atom at the C2 position, directly bonded to a chlorine atom, is the second electrophilic site. This site participates in nucleophilic aromatic substitution (SNAr) reactions.

Causality of Reactivity:

-

π-Deficient Ring: The electron-withdrawing nature of the two ring nitrogens polarizes the C-Cl bond and makes the carbon atom susceptible to nucleophilic attack.[4]

-

Activation: The presence of the chlorine atom at this position activates the ring for nucleophilic substitution.[9]

Reactions at this site typically require more forcing conditions (higher temperatures, stronger nucleophiles) compared to the chloromethyl group. This differential reactivity allows for a stepwise functionalization of the molecule.

Diagram: Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

Caption: Mechanism of SNAr at the C2 position of the pyrazine ring.

Experimental Protocol: Synthesis of an Alkoxy-pyrazine Derivative

This protocol outlines the substitution of the ring chlorine with an alkoxide.

-

Alkoxide Formation: In a separate flask, prepare the sodium alkoxide by adding the desired alcohol (e.g., methanol, 5.0 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a high-boiling point solvent like DMF or DMSO.

-

Nucleophile Addition: Slowly add the freshly prepared alkoxide solution to the pyrazine solution.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Expertise & Experience: The use of a strong base like sodium hydride is essential to generate a potent nucleophile (alkoxide) capable of attacking the electron-deficient pyrazine ring. The choice of a high-boiling polar aprotic solvent helps to solubilize the reagents and achieve the necessary reaction temperature.

Analysis of Nucleophilic Sites

The two nitrogen atoms of the pyrazine ring are potential nucleophilic centers due to their lone pairs of electrons.

Reactivity Considerations:

-

Basicity: Pyrazine is a weak base (pKa of the conjugate acid is approximately 0.6). The electron-withdrawing chlorine substituents on the ring further decrease the basicity and nucleophilicity of the nitrogen atoms.

-

Steric Hindrance: The substituents at the C2 and C3 positions may provide some steric hindrance to the approach of electrophiles.

Despite their reduced basicity, these nitrogen atoms can react with strong electrophiles, such as alkylating agents, to form quaternary pyrazinium salts. This reaction is generally less common than the electrophilic reactions of the molecule but can be achieved under specific conditions.

Diagram: N-Alkylation of the Pyrazine Ring